molecular formula C18H26ClN5O2 B3964753 2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride

2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride

Cat. No.: B3964753
M. Wt: 379.9 g/mol
InChI Key: NCZAKXSMPFDGKE-UHFFFAOYSA-N
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Description

2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride is a complex organic compound with a molecular formula of C18H25N5O2. This compound is known for its significant pharmacological properties and is often used in medicinal chemistry research. It is characterized by the presence of a morpholine ring, a quinazoline ring, and a piperazine ring, which contribute to its unique chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chloroquinazoline with morpholine to form 4-(4-morpholinyl)quinazoline. This intermediate is then reacted with piperazine to yield 2-[4-(4-morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents such as dimethylformamide (DMF) and sodium carbonate (Na2CO3) is common to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor of specific neurotransmitter receptors, thereby affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride is unique due to its combination of morpholine, quinazoline, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds .

Properties

IUPAC Name

2-[4-(4-morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2.ClH/c24-12-9-21-5-7-23(8-6-21)18-19-16-4-2-1-3-15(16)17(20-18)22-10-13-25-14-11-22;/h1-4,24H,5-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZAKXSMPFDGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.